2-ACETAMIDO-2-DEOXY-D-GALACTITOL 2-ACETAMIDO-2-DEOXY-D-GALACTITOL N-acetyl-D-galactosaminitol is a 2-deoxyhexitol derivative that is galactitol in which the 2-hydroxy substituent is replaced by an acetamido group.
Brand Name: Vulcanchem
CAS No.: 10486-91-6
VCID: VC0087381
InChI: InChI=1S/C8H17NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h5-8,10-11,13-15H,2-3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1
SMILES: CC(=O)NC(CO)C(C(C(CO)O)O)O
Molecular Formula: C8H17NO6
Molecular Weight: 223.22 g/mol

2-ACETAMIDO-2-DEOXY-D-GALACTITOL

CAS No.: 10486-91-6

Main Products

VCID: VC0087381

Molecular Formula: C8H17NO6

Molecular Weight: 223.22 g/mol

2-ACETAMIDO-2-DEOXY-D-GALACTITOL - 10486-91-6

CAS No. 10486-91-6
Product Name 2-ACETAMIDO-2-DEOXY-D-GALACTITOL
Molecular Formula C8H17NO6
Molecular Weight 223.22 g/mol
IUPAC Name N-[(2S,3R,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl]acetamide
Standard InChI InChI=1S/C8H17NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h5-8,10-11,13-15H,2-3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1
Standard InChIKey DWAICOVNOFPYLS-OSMVPFSASA-N
Isomeric SMILES CC(=O)N[C@@H](CO)[C@H]([C@H]([C@@H](CO)O)O)O
SMILES CC(=O)NC(CO)C(C(C(CO)O)O)O
Canonical SMILES CC(=O)NC(CO)C(C(C(CO)O)O)O
Description N-acetyl-D-galactosaminitol is a 2-deoxyhexitol derivative that is galactitol in which the 2-hydroxy substituent is replaced by an acetamido group.
Synonyms N-acetylgalactosaminitol
PubChem Compound 165880
Last Modified Nov 11 2021
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